9-哌嗪氧氟沙星

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

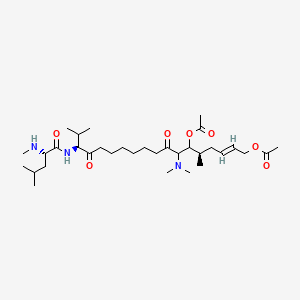

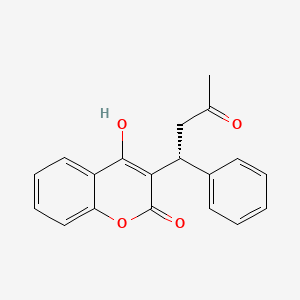

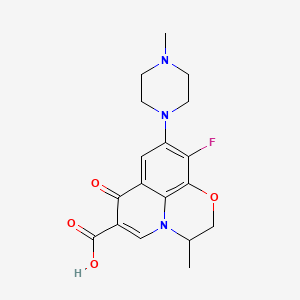

9-Piperazino Ofloxacin, also known as Ofloxacin EP Impurity D, is a derivative of Ofloxacin . It has the molecular formula C18H20FN3O4 .

Synthesis Analysis

The synthesis of 9-Piperazino Ofloxacin involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 9-Piperazino Ofloxacin is complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a quinolone structure, which is a type of aromatic organic compound .

Physical And Chemical Properties Analysis

9-Piperazino Ofloxacin has a molecular weight of 361.37 g/mol . The predicted density is 1.48±0.1 g/cm3, and the predicted boiling point is 588.1±50.0 °C .

科学研究应用

抗菌活性:9-哌嗪氧氟沙星对革兰氏阴性菌和革兰氏阳性菌表现出广谱且有效的抗菌活性。研究发现,它在抑制一系列细菌的繁殖方面比其他喹诺酮类药物和四环素类药物更有效 (Hayakawa 等,1986)。

药代动力学:已经进行研究以了解氧氟沙星(包括 9-哌嗪氧氟沙星)在各种剂量和形式(口服、肠胃外)中的药代动力学。这些研究提供了对其吸收、分布、代谢和排泄的见解,这对有效的临床使用至关重要 (Lode 等,1987)。

分析方法:已经进行研究以开发用于测定各种药物制剂中氧氟沙星及其衍生物(包括 9-哌嗪氧氟沙星)的灵敏、精确和准确的方法。这些方法对于质量控制和确保药物疗效至关重要 (Živanović 等,2006)。

降解和转化:已经对氧氟沙星在不同环境(例如水处理过程)中的降解进行了研究。了解降解途径和转化产物对于评估环境影响和开发有效的水处理方法至关重要 (Carbajo 等,2015)。

生殖毒性:已经对氧氟沙星在动物中的生殖毒性进行了研究,提供了有关其安全性概况的重要信息 (Takayama 等,1986)。

生物降解和环境影响:已经对氧氟沙星的生物降解及其对环境的影响(尤其是在水系统中)进行了研究。这些研究对于了解氧氟沙星使用和处置的生态影响具有重要意义 (Amorim 等,2014)。

作用机制

Target of Action

9-Piperazino Ofloxacin, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription as they prevent the excessive supercoiling of DNA .

Mode of Action

The interaction of 9-Piperazino Ofloxacin with its targets results in the inhibition of these enzymes . By inhibiting the function of DNA gyrase and topoisomerase IV, 9-Piperazino Ofloxacin halts DNA replication, thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by 9-Piperazino Ofloxacin is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the drug disrupts the normal supercoiling and uncoiling of DNA, which is essential for DNA replication and transcription . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth and proliferation .

Pharmacokinetics

The pharmacokinetics of 9-Piperazino Ofloxacin are characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . These properties impact the drug’s bioavailability, determining the concentration of the drug that reaches the site of action and the duration of its effect .

Result of Action

The molecular and cellular effects of 9-Piperazino Ofloxacin’s action primarily involve the inhibition of bacterial DNA replication and transcription. This leads to the cessation of bacterial cell division, thereby inhibiting the growth and proliferation of bacteria . The drug is effective against both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of 9-Piperazino Ofloxacin can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and hence its bioavailability . Additionally, the presence of other substances in the environment, such as certain ions or compounds, could potentially interact with the drug and affect its action . .

属性

IUPAC Name |

6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAKLRRIGREDDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197291-75-1 |

Source

|

| Record name | 9-Piperazino ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197291751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PIPERAZINO OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87OH5G1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)